molecular formula C16H15NO5 B3003003 N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1105230-94-1

N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No. B3003003
M. Wt: 301.298
InChI Key: TXIBEHBFUBIBOY-UHFFFAOYSA-N
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Description

The compound "N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide" is a structurally complex molecule that may be related to various pyran derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related pyran derivatives often involves multi-component reactions, as seen in the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from cyclocoupling reactions involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids . Similarly, the synthesis of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate involves acetylation reactions with acetic anhydride . These methods suggest that the synthesis of "N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide" could also involve multi-step reactions with careful selection of reagents and catalysts to achieve the desired acetylation and etherification.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as X-ray crystallography, NMR, and DFT studies. For instance, the crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide was determined using single-crystal X-ray diffraction, and its molecular geometry was optimized using DFT methods . Similarly, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined, revealing intermolecular hydrogen bonds that stabilize the structure . These techniques could be applied to determine the precise molecular structure of "N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide" and to predict its electronic and geometric properties.

Chemical Reactions Analysis

The chemical reactivity of pyran derivatives can be influenced by their functional groups and molecular structure. For example, the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides was studied, and the preferred keto form was found to be related to antibacterial activity . The presence of acetyl and ethoxy groups in "N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide" could similarly affect its reactivity and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives, such as solubility, melting point, and stability, can be assessed through various analytical techniques. The thermal stability of a novel pyrazole derivative was determined using TG-DTG, indicating stability up to 190°C . The solubility and stability of "N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide" could be similarly evaluated to understand its suitability for potential applications.

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, 3-Acetylphenyl isocyanate can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The development of new compounds with improved properties is a key area of research in chemistry. For instance, the synthesis of new chalcone derivatives and their evaluation for anti-cancer activity is an active area of research .

properties

IUPAC Name

N-(3-acetylphenyl)-5-ethoxy-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-3-21-15-9-22-14(8-13(15)19)16(20)17-12-6-4-5-11(7-12)10(2)18/h4-9H,3H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIBEHBFUBIBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=COC(=CC1=O)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

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